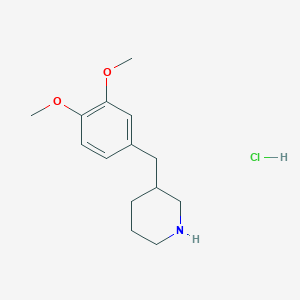

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Descripción general

Descripción

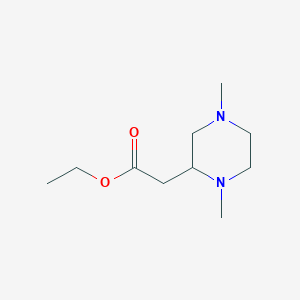

The compound "3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The dimethoxy-benzyl group suggests the presence of methoxy functional groups attached to a benzene ring, which is further linked to the piperidine ring, potentially affecting the compound's chemical and biological properties.

Synthesis Analysis

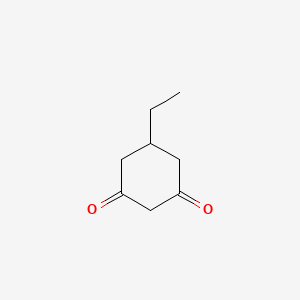

The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functionalization at various positions. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), a potent anti-acetylcholinesterase inhibitor, involves the incorporation of an indanone moiety into the piperidine structure . Although the exact synthesis of "3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride" is not detailed in the provided papers, similar synthetic strategies could be employed, such as nucleophilic substitution reactions or reductive amination, followed by the introduction of the dimethoxy-benzyl group.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined to crystallize in the monoclinic system, providing insights into the spatial arrangement of the functional groups . The presence of substituents on the benzene ring and their positions can affect the overall conformation of the molecule, which is crucial for its interaction with biological targets.

Chemical Reactions Analysis

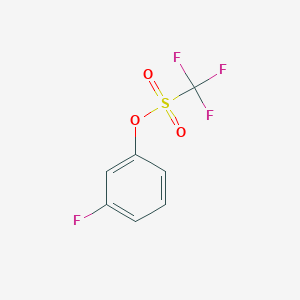

Piperidine derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reactions with electrophiles at the oxygen atoms of methoxy groups. For instance, O-substituted derivatives of piperidine sulfonamides were synthesized by coupling with electrophiles in the presence of sodium hydride . These reactions are essential for the functionalization and diversification of the piperidine scaffold in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the piperidine ring. The introduction of methoxy groups can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The crystal structure analysis provides information on the solid-state properties, which are important for the formulation and stability of pharmaceutical compounds .

Aplicaciones Científicas De Investigación

1. Pharmacological Effects and Analyses

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride exhibits significant pharmacological effects, particularly in the domain of neuropharmacology. It has been explored for its role in selective serotonin reuptake inhibition, a mechanism integral in treating various psychiatric disorders such as depression, anxiety, and stress-related conditions. For instance, paroxetine hydrochloride, a derivative, demonstrates these effects and has been used in treating depression, anxiety disorders, and post-traumatic stress disorder (Germann, Ma, Han, & Tikhomirova, 2013).

2. Bioactive Conformation Research

Research into the bioactive conformations of related piperidine derivatives has provided insights into their interaction with biological receptors, such as opioid receptors. These studies are crucial for understanding the molecular basis of their pharmacological activity and for developing more effective and selective drugs. For example, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have contributed to knowledge about mu-opioid receptor antagonism (Le Bourdonnec et al., 2006).

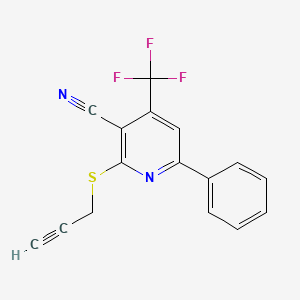

3. Anti-Acetylcholinesterase Activity

Certain derivatives of 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have shown significant anti-acetylcholinesterase activity. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors play a critical therapeutic role (Sugimoto et al., 1990).

4. Structural Analysis and Synthesis

Studies have also focused on the structural analysis and synthesis of various piperidine derivatives. Understanding the crystal structure and synthetic pathways of these compounds is essential for developing new pharmacological agents and enhancing existing ones. This research underpins the development of drugs like Donepezil, used in treating Alzheimer's disease (Bing, 2005).

5. Glycosidase Inhibition

The compound has also been investigated for its potential role in glycosidase inhibition. Glycosidase inhibitors are significant in treating metabolic disorders and have applications in diabetes management. Research in this area contributes to the broader understanding of therapeutic agents for metabolic diseases (Jespersen, Bols, Sierks, & Skrydstrup, 1994).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-13-6-5-11(9-14(13)17-2)8-12-4-3-7-15-10-12;/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZZULFLDJDCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCNC2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588810 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

625454-24-2 | |

| Record name | 3-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

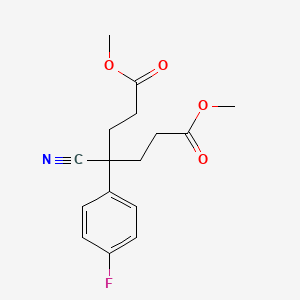

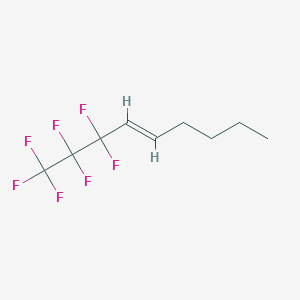

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt](/img/structure/B3031609.png)